molecular formula C17H12N4 B367125 (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile CAS No. 613660-09-6

(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile

Cat. No.: B367125
CAS No.: 613660-09-6
M. Wt: 272.3g/mol
InChI Key: ZCUUSIUOCMWAEW-UHFFFAOYSA-N
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Description

The (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile is a synthetic derivative based on the 6H-indolo[2,3-b]quinoxaline heterocyclic scaffold, a planar fused ring system recognized as a valuable template in medicinal chemistry . This compound is intended for research applications, particularly in the investigation of DNA-intercalating agents and their pharmacological potential. The core indoloquinoxaline structure is established to exert its primary biological effects through intercalation into DNA . This mechanism involves the planar aromatic system inserting between DNA base pairs, which can stabilize the double helix and disrupt processes such as replication and transcription. The thermal stability of the resulting compound-DNA complex is a key factor influencing biological activity, which can be modulated by substituents attached to the core nucleus . The acetonitrile functional group at the 6-position provides a synthetic handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties like binding affinity and solubility. Researchers value the indoloquinoxaline scaffold for its diverse pharmacological profile, which includes documented anticancer and antiviral activities . Its structure can be considered an aza-analogue of natural alkaloids like ellipticine, which are known for their cytotoxic properties . The incorporation of specific substituents, such as fluorine atoms or alkylamino side chains, has been shown to enhance DNA binding affinity and antitumor effects in related derivatives . This makes this compound a compound of interest for developing novel chemotherapeutic and antiviral agents. This product is sold for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4/c1-11-6-7-15-12(10-11)16-17(21(15)9-8-18)20-14-5-3-2-4-13(14)19-16/h2-7,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUSIUOCMWAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile typically involves a multi-step process starting from isatin or its derivatives. One common method includes the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid under microwave irradiation . This reaction yields the indoloquinoxaline core, which can then be further functionalized to introduce the acetonitrile group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The primary mechanism of action of (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile involves DNA intercalation. This means the compound inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly relevant for its anticancer and antiviral activities . The compound’s interaction with proteins also plays a role in its biological effects.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 9-Chloro-2,3-dimethyl-6H-indolo[2,3-b]quinoxaline-6-acetonitrile (CAS 111756-87-7): This derivative replaces the methyl group at position 9 with chlorine and introduces methyl groups at positions 2 and 3.
  • 9-Bromo-6H-indolo[2,3-b]quinoxaline-6-acetic acid derivatives: Bromine substitution at position 9 increases molecular weight and polarizability compared to the methyl analog. Derivatives such as 9-bromo-2-[(phenylamino)thioxomethyl]hydrazide (CAS 109322-16-9) incorporate thiourea linkages, which may enhance hydrogen-bonding capacity (Molecular Formula: C₂₃H₁₇BrN₆OS) .

Functional Group Modifications

  • Nitro and Amino Derivatives: Nitro-substituted indoloquinoxalines (e.g., 9-nitro-6-(2-dimethylaminoethyl)-2,3-dimethyl derivatives) exhibit strong electron-withdrawing effects, whereas reduction to amino groups (e.g., 9-amino analogs) increases electron density and basicity, impacting solubility and reactivity .
  • Acetic Acid Hydrazides: Compounds like 9-chloro-6H-indolo[2,3-b]quinoxaline-6-acetic acid hydrazide (CID 3088125) replace the acetonitrile group with a thiocarbonyl hydrazide chain, altering solubility and biological targeting (Molecular Formula: C₂₃H₁₇ClN₆OS) .

Physicochemical Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(9-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile 9-Me, 6-CN C₁₈H₁₃N₅ ~299.33 Acetonitrile, Methyl
9-Chloro-2,3-dimethyl derivative 9-Cl, 2-Me, 3-Me, 6-CN C₁₈H₁₃ClN₄ 320.78 Chloro, Methyl, Acetonitrile
9-Bromo hydrazide derivative 9-Br, 6-acetic acid hydrazide C₂₃H₁₇BrN₆OS 545.39 Bromo, Thiourea, Hydrazide
  • Spectroscopic Comparisons: The nitrile (CN) stretch in IR spectra appears near 2,206 cm⁻¹ for acetonitrile-containing analogs, as seen in compound 10 (2-amino-4,6-bis(ethoxycoumarinyl)benzonitrile) . Methyl groups in the 9-position show characteristic aliphatic C-H stretches at ~2,980 cm⁻¹ .

Biological Activity

(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile is a synthetic compound belonging to the indoloquinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetonitrile
  • CAS Number : 613660-09-6
  • Molecular Formula : C17_{17}H12_{12}N4_{4}

Anticancer Properties

Research indicates that derivatives of indoloquinoxaline, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in human cancer cells by stabilizing DNA duplexes and intercalating into DNA structures, leading to disruptions in replication and transcription processes .

Cell Line IC50 (µg/mL) Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23

Antiviral Activity

Similar indoloquinoxaline derivatives have demonstrated antiviral properties by inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes. The compound's acetonitrile moiety may enhance its solubility and bioavailability, making it a candidate for antiviral drug development .

Antimicrobial Effects

Indoloquinoxaline compounds have also been investigated for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Interaction with DNA

The primary mode of action for this compound is its ability to intercalate into DNA strands. This interaction stabilizes the DNA structure and prevents the normal function of topoisomerases, enzymes crucial for DNA replication and repair. Consequently, this leads to increased cytotoxicity in cancer cells .

Biochemical Pathways

The compound's activity is linked to several biochemical pathways:

  • Apoptotic Pathways : Induction of programmed cell death in cancer cells.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress leading to cell damage.

Case Studies

  • Cytotoxicity Against Chemotherapeutics
    A study evaluated the protective effects of this compound against chemotherapeutic agents like doxorubicin. Results showed that the compound could mitigate cytotoxic effects on HEK293 renal and SHSY5Y neuronal cell lines, suggesting a potential role as a protective agent in chemotherapy .
  • Antiviral Efficacy
    Another investigation focused on the antiviral potential of related compounds against viral infections. The results indicated significant inhibition of viral replication, supporting further exploration into its therapeutic applications in infectious diseases .

Q & A

(Basic) What synthetic methodologies are reported for the preparation of (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile?

Answer:
The compound is synthesized via multi-step routes involving:

  • Catalytic hydrogenation : Reduction of nitro intermediates using Pd/C under hydrogen pressure (2.7 atm) in solvents like N,N-dimethylacetamide, followed by acidification to isolate the amine derivative .
  • Alkylation reactions : Refluxing intermediates with methyl iodide in acetonitrile to introduce the methyl group .
  • Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the indoloquinoxaline core with triazole moieties, though this method is more commonly used for derivatives .

(Advanced) How can researchers optimize the catalytic hydrogenation step in synthesizing 9-methyl-substituted indoloquinoxaline derivatives?

Answer:
Key optimization parameters include:

  • Catalyst loading : Pd/C (5-10% w/w) ensures efficient nitro group reduction.
  • Pressure and temperature : Hydrogen pressure of 2.7 atm at 50-70°C balances reaction speed and safety .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylacetamide) enhance substrate solubility and prevent side reactions. Post-reaction acidification (HCl) to pH 5 ensures product precipitation .
  • Reaction monitoring : Use TLC or HPLC to track nitro group conversion and minimize over-reduction .

(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and methyl group integration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like nitrile (C≡N stretch at ~2250 cm1^{-1}) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 60-70% acetonitrile) .

(Advanced) How to resolve contradictions in reported cytotoxic activities of indoloquinoxaline derivatives?

Answer:
Discrepancies arise from:

  • Substituent effects : Bromo or chloro substituents (e.g., 9-bromo derivatives) may alter bioactivity vs. methyl groups .
  • Assay conditions : Standardize cell lines (e.g., HeLa, MCF-7) and incubation times to ensure reproducibility .
  • Molecular docking : Compare binding affinities to targets like JAK kinases or DNA topoisomerases to rationalize activity differences .
  • Solubility factors : Use DMSO for in vitro assays but confirm lack of solvent interference at working concentrations .

(Advanced) How to design a structure-activity relationship (SAR) study for the 9-methyl group’s role in bioactivity?

Answer:

  • Analog synthesis : Replace the 9-methyl group with halogens (Br, Cl) or bulkier substituents via alkylation or Suzuki coupling .
  • In vitro testing : Evaluate cytotoxicity (IC50_{50}), anti-inflammatory activity (e.g., TNF-α inhibition), and selectivity indices across cell lines .
  • Computational modeling : Perform docking studies to assess steric/electronic effects of substituents on target binding pockets .
  • Data normalization : Use positive controls (e.g., doxorubicin) and statistical analysis (ANOVA) to validate trends .

(Basic) What are the recommended protocols for purifying this compound?

Answer:

  • Column chromatography : Use silica gel with eluents like chloroform/methanol (9:1) or ethyl acetate/hexane gradients .
  • Crystallization : Isolate pure product by cooling hot ethanol or DMSO solutions, optimizing solvent polarity for crystal formation .
  • Recrystallization : For stubborn impurities, dissolve in minimal acetonitrile and slowly add water to induce precipitation .

(Advanced) How does solvent choice impact yield and purity during synthesis?

Answer:

  • Acetonitrile : Enhances nitrile group stability and reaction homogeneity in alkylation steps but may require higher temperatures (reflux at 82°C) .
  • DMSO : Improves solubility for polar intermediates but risks oxidation; use under inert atmospheres .
  • Ethanol : Ideal for crystallization but may reduce yields due to moderate solubility of indoloquinoxaline cores .

(Advanced) What strategies mitigate solubility challenges in biological assays?

Answer:

  • Co-solvents : Use 0.1-1% DMSO in cell culture media, ensuring cytotoxicity controls for solvent effects .
  • Prodrug design : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

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